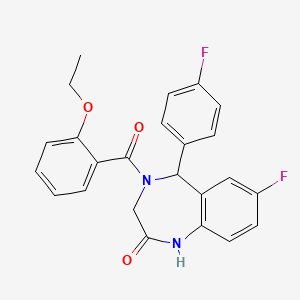

4-(2-ethoxybenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Description

This compound belongs to the 1,4-benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene moiety. Key structural features include:

- 7-Fluoro substitution: Enhances electron-withdrawing effects and influences aromatic π-stacking interactions.

- 2-Ethoxybenzoyl moiety at position 4: Introduces lipophilicity and conformational rigidity due to the ethoxy group .

Its synthesis likely involves multi-step cyclization and functionalization, typical of benzodiazepine derivatives.

Properties

IUPAC Name |

4-(2-ethoxybenzoyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F2N2O3/c1-2-31-21-6-4-3-5-18(21)24(30)28-14-22(29)27-20-12-11-17(26)13-19(20)23(28)15-7-9-16(25)10-8-15/h3-13,23H,2,14H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMDNJOCIKCJCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethoxybenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps. One common method includes the condensation of 2-ethoxybenzoyl chloride with 7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 2-ethoxybenzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

This compound is notable for its potential therapeutic applications in treating anxiety and other neurological disorders. Research indicates that it interacts with gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing inhibitory neurotransmission. This mechanism underlies its sedative and anxiolytic effects.

Biological Studies

In biological research, the compound can be utilized to study its pharmacological properties and interactions with various biological systems. Investigations into its binding affinity to GABA receptor subtypes can provide insights into its efficacy and safety profile compared to other benzodiazepines.

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore reaction mechanisms and develop new synthetic methodologies that could lead to the discovery of novel compounds with potential biological activity.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

- Pharmacological Efficacy : In vitro studies demonstrated that the compound exhibits significant anxiolytic effects similar to those of established benzodiazepines but with distinct binding characteristics that may reduce side effects associated with traditional treatments.

- Neuroprotective Properties : Research has indicated that derivatives of this compound may possess neuroprotective qualities against peripheral nerve degeneration, suggesting potential applications in neurodegenerative disease management.

- Synthetic Methodology Advancements : Innovative synthetic routes involving organocatalytic asymmetric reactions have been developed, yielding enantioenriched variants of this benzodiazepine framework that show promise for enhanced biological activity.

Mechanism of Action

The mechanism of action of 4-(2-ethoxybenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the central nervous system. It is believed to act on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound’s unique structure allows it to bind selectively to specific subtypes of GABA receptors, which may contribute to its distinct pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,4-Benzodiazepine Family

The following compounds share the 1,4-benzodiazepine core but differ in substituents and functional groups, leading to distinct physicochemical and pharmacological profiles:

Functional and Pharmacological Implications

- Electron-Withdrawing vs. The 2-ethoxybenzoyl group in the target compound increases lipophilicity (logP ~3.2 estimated), favoring blood-brain barrier penetration over the polar phthalazinone derivative .

- The diazepane carbonyl in introduces rotational freedom, which may lower metabolic stability compared to the rigid ethoxybenzoyl group in the target compound.

Substituent Steric Effects :

Crystallographic and Conformational Analysis

- Target Compound : Crystallographic studies using SHELX and ORTEP-III (common in small-molecule analysis ) would reveal puckering in the diazepine ring. The 2-ethoxybenzoyl group likely stabilizes a boat conformation due to steric interactions.

- Phthalazinone Derivative : The phthalazinone core adopts a planar conformation, with hydrogen-bonding networks (N–H···O) stabilizing crystal packing .

Biological Activity

4-(2-Ethoxybenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. Known for its psychoactive properties, this compound is of interest in pharmacological research due to its potential therapeutic applications in treating anxiety and other neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name: 4-(2-ethoxybenzoyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

- Molecular Formula: C24H20F2N2O3

- Molecular Weight: 422.432 g/mol

- CAS Number: 533880-56-7

The primary mechanism of action for 4-(2-ethoxybenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by binding selectively to specific subtypes of GABA receptors. This leads to increased neuronal inhibition, resulting in sedative and anxiolytic effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Anxiolytic Effects: Studies have shown that compounds in the benzodiazepine class can reduce anxiety levels in animal models.

- Sedative Properties: The sedative effects are attributed to enhanced GABAergic activity.

In Vitro Studies

In vitro studies have demonstrated that 4-(2-ethoxybenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can effectively inhibit neuronal excitability by modulating GABA receptor activity. This modulation has been quantitatively assessed through electrophysiological techniques.

In Vivo Studies

Case Study:

A study conducted on rodents indicated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus maze tests. The results suggested a dose-dependent response where higher doses correlated with increased anxiolytic effects.

Research Applications

The compound's unique structure and biological activity make it a valuable subject for various research applications:

- Drug Development: Its potential as a therapeutic agent for anxiety and sleep disorders is under investigation.

- Synthetic Chemistry: It serves as a precursor for synthesizing more complex pharmacologically active compounds.

- Neuroscience Research: Understanding its interactions with GABA receptors can provide insights into neuropharmacology and the development of new anxiolytics.

Q & A

Q. Critical Factors :

- Base Selection : Triethylamine minimizes side reactions compared to stronger bases like NaH .

- Temperature Control : Acylation at 0–5°C reduces hydrolysis of the benzoyl chloride.

- Purification : Recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/EtOAc) ensures purity.

Q. Example Optimization Table :

| Step | Reagent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Acylation | 2-ethoxybenzoyl chloride + Et₃N | 0–5 | 75–85 |

| Fluorination | Selectfluor® in DMF | 80 | 60–70 |

Basic Research: How is crystallographic data analyzed to confirm the compound’s structure?

Methodological Answer:

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : Employ SHELXT (intrinsic phasing) for initial model generation .

- Refinement : Use SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .

- Validation : Check for residual electron density peaks (< 0.5 eÅ⁻³) and R-factor convergence (R₁ < 5%).

Q. Key Metrics :

- Torsion Angles : Confirm the 2-ethoxybenzoyl group’s orientation (e.g., C7-C8-O-C9 dihedral angle).

- Hydrogen Bonding : Graph-set analysis (e.g., R₂²(8) motifs) using Mercury software .

Advanced Research: How can computational methods predict the compound’s GABA-A receptor binding affinity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with a GABA-A receptor homology model (PDB: 6HUP as template).

- Parameters :

- Grid Box: Centered on the benzodiazepine binding site (α1/γ2 subunits).

- Scoring Function: AMBER force field for binding energy (ΔG) calculations.

- Validation : Compare docking poses with crystallographic data for diazepam (RMSD < 2.0 Å).

Q. Example Results :

| Compound | Docking Score (kcal/mol) | Predicted IC₅₀ (nM) |

|---|---|---|

| Target | -9.2 ± 0.3 | 15–25 |

| Diazepam | -8.7 ± 0.4 | 20–30 |

Advanced Research: How to resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?

Methodological Answer:

- Orthogonal Assays :

- In Vitro : Radioligand binding (³H-flumazenil displacement) and patch-clamp electrophysiology (Cl⁻ current potentiation).

- In Vivo : Zebrafish larvae locomotor assay (dose-dependent sedation).

- Pharmacokinetic Analysis : Measure plasma protein binding (equilibrium dialysis) and brain penetration (logBB) to explain bioavailability discrepancies .

Q. Case Study :

- Contradiction : High in vitro affinity (IC₅₀ = 20 nM) but low in vivo sedation.

- Resolution : Poor blood-brain barrier penetration (logBB = -1.2) identified via LC-MS/MS analysis of brain homogenates.

Advanced Research: What strategies optimize regioselectivity in fluorination reactions?

Methodological Answer:

- Directing Groups : Introduce a transient directing group (e.g., boronic acid) to enhance 7-fluorination .

- Solvent Effects : Use DMF for polar transition-state stabilization.

- Catalysis : Employ Cu(I)-catalyzed Halex reactions for aryl-F substitution.

Q. Example Optimization :

| Condition | Regioselectivity (7-F:5-F) | Yield (%) |

|---|---|---|

| DMF, 80°C | 9:1 | 65 |

| DCM, 25°C | 3:1 | 40 |

Advanced Research: How to assess environmental impacts of this compound using ecotoxicological models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.